6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of various functional groups, such as the methylsulfonyl and carbonitrile groups, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine intermediates under controlled conditions. For instance, the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with suitable nucleophiles can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbonitrile group can produce amine derivatives .
Scientific Research Applications
6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs with anti-inflammatory, anticancer, and neuroprotective properties.
Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound may also interact with cellular proteins to induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and has been studied for its anticancer properties.
Pyrido[2,3-d]pyrimidine:
Uniqueness
6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile is unique due to the presence of the methylsulfonyl and carbonitrile groups, which impart distinct chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C8H5N3O3S2 |
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Molecular Weight |
255.3 g/mol |
IUPAC Name |
6-methylsulfonyl-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H5N3O3S2/c1-16(13,14)8-4(2-9)5-6(15-8)7(12)11-3-10-5/h3H,1H3,(H,10,11,12) |
InChI Key |
BZDZGGHWRWWIGV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=C(S1)C(=O)NC=N2)C#N |
Origin of Product |
United States |
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